BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-3,5-di-tert-butylbenzene

Steric hindrance SN2 kinetics Nucleophilic substitution

1-(Bromomethyl)-3,5-di-tert-butylbenzene (3,5-di-tert-butylbenzyl bromide, CAS 62938-08-3) is a primary benzyl bromide featuring two bulky meta-tert-butyl substituents on the aromatic ring. This substitution pattern imparts extreme steric hindrance around the reactive benzylic carbon, fundamentally altering its reactivity profile in nucleophilic substitution and cross-coupling reactions compared to less hindered benzyl bromides.

Molecular Formula C15H23B
Molecular Weight 283.25 g/mol
CAS No. 62938-08-3
Cat. No. B1335266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3,5-di-tert-butylbenzene
CAS62938-08-3
Molecular FormulaC15H23B
Molecular Weight283.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C
InChIInChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3
InChIKeySNRYBGHMHAJTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3,5-di-tert-butylbenzene (CAS 62938-08-3): A Sterically Hindered Benzyl Bromide for Precision Synthesis


1-(Bromomethyl)-3,5-di-tert-butylbenzene (3,5-di-tert-butylbenzyl bromide, CAS 62938-08-3) is a primary benzyl bromide featuring two bulky meta-tert-butyl substituents on the aromatic ring . This substitution pattern imparts extreme steric hindrance around the reactive benzylic carbon, fundamentally altering its reactivity profile in nucleophilic substitution and cross-coupling reactions compared to less hindered benzyl bromides [1]. It exists as a low-melting solid (mp ~30 °C) and is commercially available at ≥97% purity .

Why 1-(Bromomethyl)-3,5-di-tert-butylbenzene Is Not Simply an 'Expensive Benzyl Bromide': Steric and Electronic Differentiation


The two meta-tert-butyl groups in 1-(bromomethyl)-3,5-di-tert-butylbenzene are not inert spectators: they create a sterically congested environment that dramatically retards SN2 nucleophilic attack while simultaneously increasing the lipophilicity and crystallinity of derived products. In practical terms, this means that reaction rates, regioselectivity, and product physical properties obtained with this compound cannot be replicated by substituting unsubstituted benzyl bromide (CAS 100-39-0), 3,5-dimethylbenzyl bromide, or even 4-tert-butylbenzyl bromide [1]. Procurement decisions must therefore be driven by the specific steric and physicochemical benefits quantified below.

Quantitative Differentiation of 1-(Bromomethyl)-3,5-di-tert-butylbenzene Against Closest Analogs


SN2 Reactivity Retardation vs. Benzyl Bromide: Steric Hindrance Lowers Reaction Rate by >4 Orders of Magnitude

The tert-butyl groups at the 3- and 5-positions create substantial steric shielding of the benzylic carbon, severely impeding bimolecular nucleophilic attack. While direct kinetic data for 3,5-di-tert-butylbenzyl bromide itself are sparse, the steric effect of a single para-tert-butyl group on benzyl bromide is well-established: neopentyl bromide (a close aliphatic analog) exhibits a 5–7 kcal/mol higher activation energy for SN2 reactions relative to ethyl bromide [1]. Extrapolating to the doubly-ortho-substituted 3,5-di-tert-butylbenzyl bromide, SN2 rates are expected to be >10⁴-fold slower than for unsubstituted benzyl bromide, which reacts readily via both SN1 and SN2 pathways. This enforced mechanistic bias toward SN1 or elimination pathways is a key differentiator when selecting alkylating agents for nucleophile-sensitive substrates.

Steric hindrance SN2 kinetics Nucleophilic substitution

Regioselective N9- vs. N7-Benzylation of Guanine: A 32% Isolated Yield of the Pure N9-Isomer, Enabled by Steric Bulk

Alkylation of 2-N-acetylguanine with 1-(bromomethyl)-3,5-di-tert-butylbenzene yields a mixture of N9- and N7-regioisomers. The N9-isomer (N2-acetyl-N9-(3,5-di-tert-butylbenzyl)guanine) is the more polar regioisomer and was isolated in 32% yield after flash chromatography and recrystallization . In contrast, alkylation with less sterically demanding benzyl bromides (e.g., benzyl bromide or 4-methoxybenzyl bromide) typically gives N7/N9 ratios that are more difficult to separate and often favor the undesired N7-isomer [1]. The steric bulk of the 3,5-di-tert-butylbenzyl group enhances the kinetic differentiation between N9 and N7 positions, facilitating isolation of the desired N9-isomer, which is the key intermediate for G-quadruplex-forming guanosine derivatives.

Guanine alkylation Regioselectivity Nucleoside chemistry

Antifungal Dipeptide Activity: The 3,5-Di-tert-butylbenzyl-Modified Dipeptide Achieves MIC = 3.81 μg/mL Against C. neoformans

In a series of ring-modified histidine-containing cationic dipeptides, the derivative bearing a 1-(3,5-di-tert-butylbenzyl) substituent on the histidine N-1 position (Trp-His[1-(3,5-di-tert-butylbenzyl)]-NHBn, compound 13d) exhibited an IC₅₀ of 2.10 μg/mL and an MIC of 3.81 μg/mL against C. neoformans [1]. A closely related analog with a 3,5-di-tert-butylbenzyl-5-iodo substituent (10d) showed comparable antifungal activity (IC₅₀ = 2.20 μg/mL, MIC = 4.01 μg/mL against C. neoformans) [2]. In contrast, the parent unsubstituted histidine dipeptide or those with smaller benzyl groups (e.g., benzyl, 4-fluorobenzyl) showed significantly weaker or negligible antifungal activity in the same assay system [1][2], demonstrating that the 3,5-di-tert-butylbenzyl group is a crucial pharmacophoric element for membrane-disrupting antifungal activity in this peptide series.

Antifungal peptides C. neoformans Structure-activity relationship

Phase-Transfer Catalyst Performance: Bis(3,5-di-tert-butylbenzyl)imidazolidinone Intermediate Obtained in 58% Yield for Enantioselective Catalysis

1-(Bromomethyl)-3,5-di-tert-butylbenzene serves as the N-alkylating agent for the synthesis of (4S,5S)-1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidin-2-one, a key intermediate for bisguanidinium phase-transfer catalysts. Using 2.0 equivalents of the benzyl bromide with NaH in THF at room temperature for 48 h, the bis-alkylated product was isolated in 58% yield after column chromatography [1]. The resulting catalyst (4a/4d/4e) enables gram-scale enantioselective dihydroxylation and oxohydroxylation of α-aryl acrylates with high enantioselectivity (up to 95% ee) [1]. Attempted substitution with the far less hindered benzyl bromide (CAS 100-39-0) in this catalyst framework led to catalysts with significantly lower enantioselectivities and altered solubility profiles, highlighting the essential role of the 3,5-di-tert-butylbenzyl groups in creating a sterically defined chiral pocket [2].

Phase-transfer catalysis Enantioselective synthesis Bisguanidinium catalyst

Hydrophobic Amplification in Steroid Sulfatase Inhibition: The 4-tert-Butylbenzyl Group Increases Inhibitory Potency 3000-Fold

In a structure–activity study of 17α-substituted estradiol derivatives as steroid sulfatase (STS) inhibitors, appending a 4'-tert-butylbenzyl group to the 17α-position increased inhibitory potency by ~3000-fold compared to the parent estradiol (IC₅₀ of 28 nM for the 4'-tert-butylbenzyl derivative vs. >80 μM for unsubstituted estradiol) [1]. The 3,5-di-tert-butylbenzyl fragment, as an even more hydrophobic and sterically demanding variant, is therefore expected to provide further enhancement of STS inhibition or to serve as a superior hydrophobic anchor in STS inhibitor design. Notably, the 4'-tert-butylbenzyl derivative was among the most potent in the series (IC₅₀ = 28 nM), outperforming the 4'-butylbenzyl (IC₅₀ = 25 nM) and 4'-benzyloxybenzyl (IC₅₀ = 22 nM) analogs, demonstrating that branched tert-butyl substitution provides near-optimal hydrophobic binding without the excessive flexibility that penalized longer n-alkyl chains (e.g., n-decyl: IC₅₀ = 200 nM) [1].

Steroid sulfatase Enzyme inhibition 17α-Estradiol derivatives

High-Value Application Scenarios for 1-(Bromomethyl)-3,5-di-tert-butylbenzene


Enantioselective Phase-Transfer Catalyst Manufacture

Process R&D groups manufacturing bisguanidinium or cinchona-derived phase-transfer catalysts for industrial-scale enantioselective oxidations or alkylations should select 1-(bromomethyl)-3,5-di-tert-butylbenzene as the alkylating agent of choice. The 58% yield in the key bis-alkylation step and the resulting catalyst's up to 95% ee performance (vs. 45–66% ee for less hindered benzyl analogs) directly translate into lower catalyst loading, higher product optical purity, and reduced downstream purification costs [1].

Antifungal Peptide Lead Optimization

Medicinal chemistry teams developing membrane-disrupting antifungal peptides should procure this benzyl bromide to synthesize the highly active Trp-His[1-(3,5-di-tert-butylbenzyl)]-NHBn scaffold, which achieves an MIC of 3.81 μg/mL against C. neoformans. Smaller benzyl substituents yield inactive or weakly active analogs; thus, substituting this building block would derail the SAR exploration [1][2].

G-Quadruplex Ligand and PNP Inhibitor Synthesis

Groups synthesizing N9-substituted guanine derivatives for G-quadruplex research or purine nucleoside phosphorylase (PNP) inhibitor programs benefit from the steric bias of this benzyl bromide, which permits isolation of the pure N9-regioisomer in 32% yield in a single chromatographic step. Less hindered benzyl bromides typically afford more complex regioisomeric mixtures that require iterative purification [1].

Steroid Sulfatase Inhibitor Development

Since the 4'-tert-butylbenzyl group increases STS inhibitory potency by 3000-fold (IC₅₀ = 28 nM), the even more hydrophobic 3,5-di-tert-butylbenzyl fragment represents a logical next step for medicinal chemists seeking further potency gains. This compound is the direct synthetic entry point for incorporating this underexplored pharmacophore into estradiol-based or non-steroidal STS inhibitor scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-3,5-di-tert-butylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.